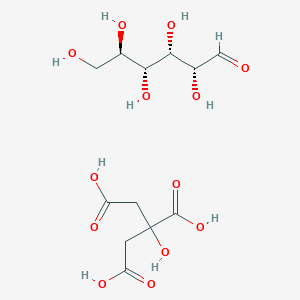
Acid citrate dextrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid citrate dextrose, also known as this compound, is a useful research compound. Its molecular formula is C12H20O13 and its molecular weight is 372.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Citric Acid - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Blood Collection and Storage
ACD is primarily utilized in blood banking for the collection and storage of whole blood and its components. Its formulation helps preserve red blood cells, platelets, and plasma during storage.
Case Study: Efficacy in Plateletpheresis
A study assessed the effects of ACD during plateletpheresis on first-time donors. The results indicated that ACD effectively prevents coagulation while maintaining platelet viability. The study monitored clinical symptoms such as lightheadedness and nausea among donors, concluding that ACD is safe when used within recommended limits .
Diagnostic Imaging
ACD is also employed in nuclear medicine for labeling red blood cells with technetium-99m (Tc-99m). This application is crucial for various imaging techniques, including myocardial perfusion imaging.
Data Table: Binding Efficiency Comparison
| Anticoagulant | Binding Efficiency (%) | Standard Deviation |
|---|---|---|
| This compound | 93.47 | ±3.78 |
| Heparin | 87.23 | ±4.29 |
In a comparative study involving 23 patients, ACD exhibited superior binding efficiency compared to heparin, demonstrating its effectiveness in diagnostic imaging procedures .
Platelet-Rich Plasma Production
ACD is the preferred anticoagulant for producing platelet-rich plasma (PRP), which is used in regenerative medicine and orthopedics.
Study Findings on PRP Quality
Research indicates that ACD maintains intra-platelet signaling mechanisms during PRP production, ensuring that platelets remain responsive post-processing. This characteristic is vital for therapeutic applications where platelet function is critical .
Regional Citrate Anticoagulation in Dialysis
In continuous renal replacement therapy (CRRT), regional citrate anticoagulation has gained popularity due to its effectiveness and safety profile.
Case Study: Efficacy in Dialysis
A retrospective study examined the use of regional citrate anticoagulation in burn patients receiving CRRT. The findings showed that this method effectively prevented clotting without significant adverse effects on calcium balance or coagulation parameters .
Research Applications
ACD has been studied for its effects on various cellular parameters in laboratory settings, particularly concerning growth factors and cell counts.
Data Table: Effects on Platelet Activation
| Anticoagulant | Platelet Count Reduction (%) | Growth Factor Release |
|---|---|---|
| This compound | Significant reduction | Enhanced release of TGF-β1 and PDGF-BB |
Studies have shown that ACD produces higher platelet counts compared to other anticoagulants like sodium citrate and EDTA, making it optimal for producing high-quality platelet products .
Propiedades
Número CAS |
13838-07-8 |
|---|---|
Fórmula molecular |
C12H20O13 |
Peso molecular |
372.28 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H8O7.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2/t;3-,4+,5+,6+/m.0/s1 |
Clave InChI |
IJRKANNOPXMZSG-SSPAHAAFSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Key on ui other cas no. |
13838-07-8 |
Sinónimos |
ACD solution ACD-A solution acid citrate dextrose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















